

In-Depth Technical Guide: 2-Chlorohexanoic Acid

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Compound of Interest

Compound Name: 2-Chlorohexanoic acid

Cat. No.: B3050906

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and characteristic reactions of **2-Chlorohexanoic acid**. The information is structured to serve as a practical resource for professionals in research and development.

Core Physicochemical Properties

2-Chlorohexanoic acid, a halogenated carboxylic acid, possesses distinct physical and chemical characteristics relevant to its application in organic synthesis and as a potential building block in drug discovery. Its key quantitative properties are summarized below.

Property	Value	Source(s)
Molecular Weight	150.60 g/mol	[1] [2]
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1] [2]
CAS Number	29671-30-5	
Density	1.100 g/cm ³ (at 25 °C)	[3]
Boiling Point	122-128 °C (at 17 Torr)	[3]
Melting Point	Not available	[4]
Solubility	Not available	

Synthetic Protocol: Chiral Synthesis from α -Amino Acids

A well-established method for preparing enantiomerically pure 2-chloroalkanoic acids involves the diazotization of the corresponding α -amino acid. The following protocol is adapted from established literature for the synthesis of **(S)-2-Chlorohexanoic acid** from **(S)-2-aminohexanoic acid (norleucine)**.[\[5\]](#)

Materials:

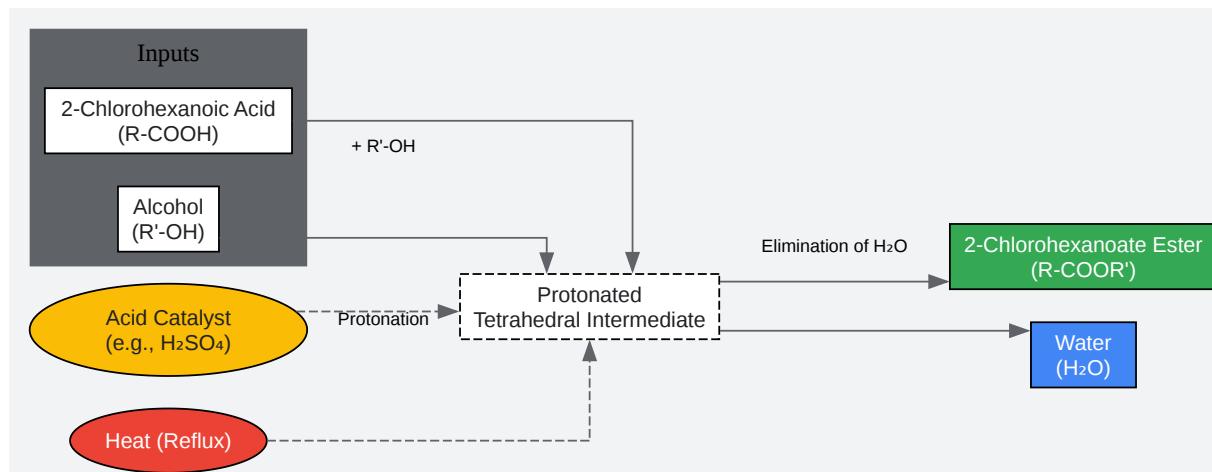
- (S)-2-Aminohexanoic acid
- 5 N Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Ice
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- **Dissolution:** In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the (S)-2-aminohexanoic acid in 5 N hydrochloric acid.
- **Cooling:** Cool the mixture to 0°C in an ice/salt bath.
- **Diazotization:** Prepare a pre-cooled solution of sodium nitrite in water. Add this solution dropwise to the stirred amino acid solution, ensuring the reaction temperature is maintained below 5°C. This addition should be performed slowly over several hours.
- **Overnight Reaction:** After the addition is complete, remove the cooling bath and allow the reaction mixture to stand overnight at room temperature.
- **Removal of Nitrogen Oxides:** Connect the flask to a water aspirator and carefully apply a vacuum with stirring for approximately 3 hours to remove dissolved nitrogen oxides. The color of the solution should change from yellowish-brown to pale yellow.
- **Extraction:** Transfer the reaction mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
- **Drying and Evaporation:** Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
- **Solvent Removal:** Remove the diethyl ether solvent using a rotary evaporator under reduced pressure to yield the crude **2-Chlorohexanoic acid**.
- **Purification (Optional):** The crude product can be further purified by vacuum distillation.

Characteristic Reaction Workflow: Fischer Esterification

2-Chlorohexanoic acid, as a carboxylic acid, readily undergoes Fischer esterification when heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H_2SO_4) or hydrochloric acid (HCl).^{[6][7]} This reversible reaction produces the corresponding ester and water. The workflow can be optimized by using an excess of the alcohol or by removing water as it forms to drive the equilibrium toward the product side.^[7]



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Caption: Workflow diagram of the Fischer esterification of **2-Chlorohexanoic acid**.

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